![molecular formula C15H16N4O3 B2500353 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1448059-80-0](/img/structure/B2500353.png)
3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
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Description
The compound 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a heterocyclic chemical that appears to be related to various pyridine and piperidine derivatives, which are often explored for their potential applications in medicinal chemistry and material science. The structure suggests the presence of multiple rings, including pyridine and piperidine, which are connected through a carbonyl group and an ether linkage.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nucleophilic aromatic substitution, hydrogenation, and halogenation, as seen in the synthesis of key intermediates for Crizotinib . Additionally, one-step synthesis methods have been reported for structurally related compounds, such as the three-component condensation to form substituted pyrazolo-pyrans . The synthesis of pyrazolo[3,4-b]pyridines, which share a similar core to the compound , involves starting from either a preformed pyrazole or pyridine . These methods highlight the versatility and complexity of synthesizing such heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like NMR and X-ray crystallography . The presence of substituents on the pyridine and pyrazine rings can significantly influence the molecular conformation and the overall properties of the compound. For instance, the dihedral angles between substituted rings can affect the molecule's photophysical properties .
Chemical Reactions Analysis
Compounds with pyridine and piperidine moieties can undergo a variety of chemical reactions. For example, the four-component reactions involving arylamines and cyclic 1,3-diketones can lead to the formation of pyridinone derivatives . The reactivity of such compounds can be further explored in the context of forming new bonds and introducing functional groups that could be relevant to the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the photophysical properties of dimethoxyphenyl-pyrazinyl pyridines have been studied, showing characteristic UV-Visible and fluorescence spectra . The electrochemical properties, such as oxidation and reduction potentials, are also of interest and can be investigated using cyclic voltammetry . These properties are crucial for understanding the behavior of the compound in various environments and potential applications.
Scientific Research Applications
Crystal Structure and Antimicrobial Activity
The study of crystal structures of compounds is crucial for understanding their physical and chemical properties, which directly influence their applications in scientific research, including antimicrobial activities. For instance, the synthesis and analysis of pyran derivatives, which share structural similarities with the compound , have shown significant antimicrobial activities. These activities are assessed through various methods, including antibacterial and antifungal functionality tests, showcasing the compound's potential in developing new antimicrobial agents (Okasha et al., 2022).
Synthesis Methodologies
Advancements in synthesis methodologies contribute significantly to scientific research by providing efficient routes to produce compounds. A study described a novel method for synthesizing conformationally rigid diamines, highlighting the importance of innovative synthesis techniques in medicinal chemistry. Such methodologies facilitate the production of compounds for further research and application, including the potential synthesis of "3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one" (Smaliy et al., 2011).
Biomedical Applications
Research on compounds with pyrazolo[1,5-a]pyridine structures, similar to parts of the molecule , has led to the discovery of new dopamine receptor partial agonists. These compounds are studied for their potential in treating neurological disorders due to their affinity for dopamine receptors, demonstrating the compound's relevance in biomedical research (Möller et al., 2017).
Anticancer Activity
The development of compounds for anticancer research is a significant area of scientific inquiry. Studies involving the synthesis of pyran derivatives and their evaluation against various cancer cell lines have shown promising results. This research indicates the potential use of structurally similar compounds in the development of new anticancer agents, highlighting the relevance of "this compound" in cancer research (Hadiyal et al., 2020).
properties
IUPAC Name |
3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14-12(2-1-5-18-14)15(21)19-8-3-11(4-9-19)22-13-10-16-6-7-17-13/h1-2,5-7,10-11H,3-4,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDMABAXVBRQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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